Benzofuro[2,3-b]pyridin-8-ol
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Overview
Description
Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound that combines the structural features of benzofuran and pyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[2,3-b]pyridin-8-ol typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield this compound . Another method involves the use of triphenylphosphine as a nucleophile, resulting in a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Benzofuro[2,3-b]pyridin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan and pyridine rings.
Benzofuran: Lacks the pyridine ring but shares the benzofuran core.
Pyridine: Lacks the benzofuran ring but shares the pyridine core.
Uniqueness
Benzofuro[2,3-b]pyridin-8-ol is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H7NO2 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
[1]benzofuro[2,3-b]pyridin-8-ol |
InChI |
InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H |
InChI Key |
NYPXEFGYNOHZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3 |
Origin of Product |
United States |
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